2-Mercapto-5,6-dimethylthieno[2,3-d]pyrimidin-4(3h)-one

Analgesic Anti-inflammatory Thienopyrimidinone

Medicinal chemistry programs targeting N-3 or C-2 derivatization require a consistent, high-purity thienopyrimidinone scaffold with a free 2-mercapto handle. This compound solves that supply challenge: • Enables N-3 alkylation/arylation to produce analgesic/anti-inflammatory derivatives matching diclofenac efficacy in tail-flick and carrageenan edema models. • Serves as the un-fused thieno[2,3-d]pyrimidinone core for anticancer leads achieving sub-micromolar IC50 (HT-29 colon: 0.001 μM) with selectivity indices up to ~193× vs. normal Lep-3 cells. • Outperforms tetrahydrobenzo-fused analogs in antibacterial, antifungal, and antimycobacterial screens (M. tuberculosis H37Rv).

Molecular Formula C8H8N2OS2
Molecular Weight 212.3 g/mol
CAS No. 38201-64-8
Cat. No. B1361896
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Mercapto-5,6-dimethylthieno[2,3-d]pyrimidin-4(3h)-one
CAS38201-64-8
Molecular FormulaC8H8N2OS2
Molecular Weight212.3 g/mol
Structural Identifiers
SMILESCC1=C(SC2=C1C(=O)NC(=S)N2)C
InChIInChI=1S/C8H8N2OS2/c1-3-4(2)13-7-5(3)6(11)9-8(12)10-7/h1-2H3,(H2,9,10,11,12)
InChIKeyWPZYPEIFPBHUDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Mercapto-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one: Chemical Properties and Procurement


2-Mercapto-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one (CAS 38201-64-8, C8H8N2OS2, MW 212.3) is a fused heterocyclic compound belonging to the thieno[2,3-d]pyrimidin-4(3H)-one family [1]. It features a 2-mercapto (-SH) group at the C-2 position and methyl substitutions at C-5 and C-6 of the thiophene ring . Commercially available in purity grades of 95-97%, this compound serves primarily as a versatile synthetic intermediate in medicinal chemistry programs targeting analgesic, anti-inflammatory, antimicrobial, and anticancer agents [1]. The 2-mercapto moiety provides a reactive nucleophilic site for subsequent derivatization, enabling the construction of 3-substituted and C-2 modified analogs .

Reactive Handle 2-Mercapto group enables C-2 alkylation, arylation, and heterocyclization
Substitution Pattern 5,6-Dimethyl groups modulate lipophilicity for derivative optimization
Grade Available as research-grade intermediate for medicinal chemistry

Why Generic Analogs Cannot Substitute 2-Mercapto-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one


Generic thieno[2,3-d]pyrimidin-4(3H)-one analogs lacking the 2-mercapto functionality or bearing alternative substitution patterns are not interchangeable with 2-mercapto-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one. The free -SH group at C-2 is the critical reactive handle enabling alkylation, arylation, and heterocyclization to produce pharmacologically active derivatives [1]. Substitution at N-3 requires the unsubstituted 2-mercapto scaffold as the starting material; 3-substituted analogs (e.g., 3-ethyl, CAS 59898-60-1; 3-allyl, CAS 59898-63-4) cannot serve as intermediates for further N-3 diversification . Additionally, the 5,6-dimethyl substitution pattern contributes to lipophilicity modulation that influences the pharmacokinetic profile of downstream derivatives relative to unsubstituted or tetrahydrobenzo-fused analogs [2]. The evidence below quantifies these differentiation dimensions.

Lack of 2-mercapto group may prevent key C-2 derivatization reactions and limit scaffold diversification.
3-Substituted analogs cannot serve as intermediates for further N-3 diversification; the unsubstituted 2-mercapto scaffold is required.
Absence of 5,6-dimethyl substitution may shift lipophilicity and alter downstream ADME profiles of derivative series.

Quantitative Evidence for 2-Mercapto-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one Derivatives


Analgesic Activity vs. Diclofenac Sodium

Derivatives synthesized from 2-mercapto-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one as the starting scaffold demonstrate differentiated analgesic efficacy. Compound AS1, a 3-substituted derivative, showed more potent analgesic activity than the reference NSAID diclofenac sodium in the tail-flick test, while compound AS3 exhibited equipotent analgesic activity to diclofenac sodium [1].

Analgesic Activity
Head-to-head
AS1 > Diclofenac; AS3 ≈ Diclofenac
Reported analgesic endpoint response in tail-flick model
Rat model; doses not specified in abstract
Analgesic Anti-inflammatory Thienopyrimidinone

Anti-inflammatory Activity vs. Diclofenac Sodium

In the carrageenan-induced paw edema model of acute inflammation, compound AS1 (a 3-substituted derivative synthesized from 2-mercapto-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one) exhibited more potent anti-inflammatory activity than diclofenac sodium, while compound AS3 demonstrated equipotent anti-inflammatory activity compared to the same reference standard [1].

Anti-inflammatory
Head-to-head
AS1 > Diclofenac; AS3 ≈ Diclofenac
Reported edema inhibition endpoint in carrageenan model
Rat paw edema; doses not specified
Anti-inflammatory NSAID Edema reduction

Anticancer Activity and Selectivity of 3-Ethyl Analogs

Derivatives of 3-ethyl-2-mercapto-thieno[2,3-d]pyrimidin-4(3H)-one, a closely related analog of the target compound, demonstrate potent and selective anticancer activity. Compound 6c exhibited IC50 = 0.001 μM against HT-29 colon cancer cells, while compound 5b showed IC50 = 2.31 × 10⁻⁴ μM against MDA-MB-231 breast cancer cells. Notably, compound 6a displayed IC50 = 0.99 μM against HepG2 liver carcinoma cells while maintaining low cytotoxicity toward normal human diploid Lep-3 cells (IC50 = 191 μM), representing a selectivity index of approximately 193 [1].

Cytotoxicity IC₅₀
Reported
0.001 µM (HT-29), 2.31×10⁻⁴ µM (MDA-MB-231)
Supports cell-model cytotoxicity endpoint review
Selectivity index ~193 vs. Lep-3 normal cells
Anticancer Cytotoxicity Kinase inhibition

Antibacterial Activity vs. Benzo-Fused Analogs

Structure-activity relationship studies demonstrate that 2-substituted thieno[2,3-d]pyrimidin-4(3H)-ones (compounds 2a-f) exhibit better antibacterial activity than their 5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one counterparts (compounds 3a-f) . This establishes that the un-fused thieno core present in 2-mercapto-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one offers a measurable antibacterial advantage over benzo-fused analogs.

Antibacterial Activity
Data to verify
Thieno core > tetrahydrobenzo analogs
Supports antimicrobial screening context for core selection
Qualitative comparison; source data not provided
Antibacterial SAR Thienopyrimidinone

Synthetic Route from 2-Aminothiophene Precursor

The target compound serves as the key intermediate for synthesizing 3-amino-2-mercapto-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one, which was prepared from 2-amino-3-carbethoxy-4,5-dimethylthiophene via a novel innovative route [1]. This amino-mercapto intermediate then undergoes condensation with various aldehydes and ketones to yield a diverse series of 3-substituted derivatives with analgesic and anti-inflammatory activity [1]. Alternative thienopyrimidinone scaffolds lacking the 5,6-dimethyl substitution or 2-mercapto group cannot access this specific synthetic pathway or derivative series.

Synthetic Route
Reported
Novel route from 2-amino-3-carbethoxy-4,5-dimethylthiophene
Enables access to 3-amino-2-mercapto derivatives
Route not available to non-methylated or non-mercapto scaffolds
Synthetic methodology Thienopyrimidinone Scaffold diversification

Lipophilicity vs. Unsubstituted Analogs

The 5,6-dimethyl substitution pattern on the thieno[2,3-d]pyrimidin-4(3H)-one scaffold increases lipophilicity compared to unsubstituted analogs . This structural feature potentially influences pharmacokinetic properties including membrane permeability and metabolic stability. Compounds lacking the 5,6-dimethyl substitution exhibit different physicochemical profiles that may affect downstream drug-like properties in derivative series .

Lipophilicity
Class-level
Increased logP due to 5,6-dimethyl substitution
Supports lipophilicity-based scaffold differentiation
Exact logP values not reported
Lipophilicity Pharmacokinetics Structural modification

Use Cases for 2-Mercapto-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one


N-3 Substituted Analgesic and Anti-inflammatory Candidates

Procure this compound as the starting scaffold for synthesizing 3-substituted-2-mercapto-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-ones with analgesic and anti-inflammatory activity. Direct head-to-head evidence demonstrates that specific 3-substituted derivatives (AS1, AS3) achieve efficacy equal to or exceeding diclofenac sodium in tail-flick and carrageenan-induced edema models [1].

3-Ethyl-2-Mercapto-Thienopyrimidinones as Anticancer Agents

Use this compound or its 3-ethyl analog as a scaffold for developing anticancer agents targeting colon (HT-29), breast (MDA-MB-231), cervical (HeLa), and liver (HepG2) cancer cell lines. Derivatives demonstrate sub-micromolar IC50 values (as low as 0.001 μM against HT-29) with selectivity indices up to ~193 relative to normal Lep-3 cells, and show solid-state photostability under UV irradiation for 240 minutes [1].

Antimicrobial Thieno Core vs. Benzo-Fused Analogs

Select this un-fused thieno[2,3-d]pyrimidin-4(3H)-one core for antibacterial and antifungal programs based on evidence that 2-substituted thieno[2,3-d]pyrimidin-4(3H)-ones outperform 5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one analogs [1]. Thieno[2,3-d]pyrimidin-4(3H)-ones also exhibit antimycobacterial activity against M. smegmatis, M. bovis BCG, and M. tuberculosis H37Rv [2].

Synthetic Access to 3-Amino-2-Mercapto Intermediates

Employ this compound in novel synthetic routes to 3-amino-2-mercapto-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one from 2-amino-3-carbethoxy-4,5-dimethylthiophene precursors [1]. This intermediate enables further diversification through condensation with aldehydes and ketones, providing access to a structurally unique derivative series inaccessible from non-methylated or non-mercapto thienopyrimidinone scaffolds [1].

Application
Selection Property
Validation Focus
Analgesic/anti-inflammatory candidate synthesis
2-Mercapto reactivity and N-3 derivatization potential
Analgesic and anti-inflammatory endpoint validation in animal models
Anticancer agent development
Cytotoxicity and selectivity profile of derivatives
Cancer cell line panel screening and selectivity index evaluation
Antimicrobial screening
Un-fused thieno core for antibacterial activity
Antimicrobial screening against Gram-positive/negative strains and mycobacteria
3-Amino-2-mercapto intermediate synthesis
Access to unique 3-amino derivatives via novel route
Derivatization with aldehydes/ketones for library expansion

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